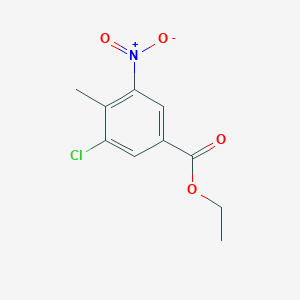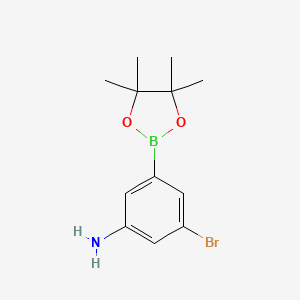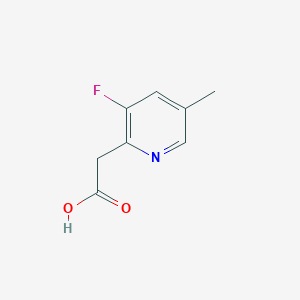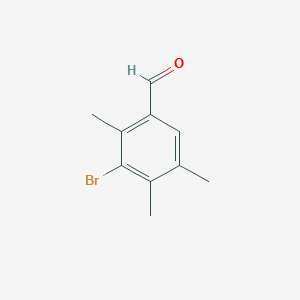![molecular formula C17H15NO3S B13984254 Methyl 2-[(benzyloxy)methyl]-1,3-benzothiazole-5-carboxylate](/img/structure/B13984254.png)
Methyl 2-[(benzyloxy)methyl]-1,3-benzothiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(benzyloxy)methyl]-1,3-benzothiazole-5-carboxylate: is an organic compound that belongs to the benzothiazole family. This compound is characterized by its unique structure, which includes a benzothiazole ring substituted with a benzyloxy methyl group and a carboxylate ester group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(benzyloxy)methyl]-1,3-benzothiazole-5-carboxylate typically involves the reaction of 2-aminobenzothiazole with benzyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then treated with methyl chloroformate to yield the final product. The reaction conditions usually require an inert atmosphere and controlled temperature to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-[(benzyloxy)methyl]-1,3-benzothiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted benzothiazoles.
Aplicaciones Científicas De Investigación
Methyl 2-[(benzyloxy)methyl]-1,3-benzothiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 2-[(benzyloxy)methyl]-1,3-benzothiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- Methyl 2-[(benzyloxy)methyl]-1,3-benzothiazole-6-carboxylate
- Methyl 2-[(benzyloxy)methyl]-1,3-benzothiazole-4-carboxylate
- Methyl 2-[(benzyloxy)methyl]-1,3-benzothiazole-7-carboxylate
Comparison: Methyl 2-[(benzyloxy)methyl]-1,3-benzothiazole-5-carboxylate is unique due to its specific substitution pattern on the benzothiazole ring. This unique structure can result in different chemical reactivity and biological activity compared to its analogs. For example, the position of the carboxylate ester group can influence the compound’s ability to interact with biological targets and its overall stability.
Propiedades
Fórmula molecular |
C17H15NO3S |
|---|---|
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
methyl 2-(phenylmethoxymethyl)-1,3-benzothiazole-5-carboxylate |
InChI |
InChI=1S/C17H15NO3S/c1-20-17(19)13-7-8-15-14(9-13)18-16(22-15)11-21-10-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3 |
Clave InChI |
RJFORQBOXMWNGJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=C(C=C1)SC(=N2)COCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-{3-[Ethoxy(dimethyl)silyl]propoxy}propane-1,2-diol](/img/structure/B13984236.png)


![Methyl 1-amino-7-(benzyloxy)thieno[3,2-f]quinoline-2-carboxylate](/img/structure/B13984253.png)


